[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid
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Overview
Description
[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid is a complex organic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
The primary target of N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycine is Acetolactate synthase (EC 4.1.3.18) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, making it a key target for herbicidal activity .
Mode of Action
N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycine acts as a slow, tight-binding inhibitor of Acetolactate synthase . It binds to the enzyme and inhibits its activity, thereby disrupting the biosynthesis of branched-chain amino acids .
Biochemical Pathways
The inhibition of Acetolactate synthase affects the biosynthesis of branched-chain amino acids . This disruption can lead to a deficiency in these essential amino acids, affecting protein synthesis and plant growth .
Result of Action
The inhibition of Acetolactate synthase by N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycine leads to a deficiency in branched-chain amino acids . This deficiency can cause a disruption in protein synthesis and plant growth, leading to the herbicidal activity of the compound .
Action Environment
The efficacy and stability of N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycine can be influenced by various environmental factors. For instance, the compound’s herbicidal activity can be modulated by factors related to the plant itself, such as uptake, translocation, and metabolism . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core, followed by the introduction of the carbonyl and amino-acetic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives: These compounds share the triazolopyrimidine core but differ in their substituents and functional groups.
Pyrimidine derivatives: These compounds have a similar pyrimidine ring structure but lack the triazole moiety.
Triazole derivatives: These compounds contain the triazole ring but do not have the pyrimidine component.
Uniqueness
[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid is unique due to its combined triazole and pyrimidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c14-5(15)4-10-7(16)6-11-8-9-2-1-3-13(8)12-6/h1-3H,4H2,(H,10,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVKAJXZPPRJFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCC(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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